molecular formula C13H13ClN2O2 B8299307 Methyl 3-(5-chloro-2-methyl-1H-imidazol-4-yl)-4-methylbenzoate

Methyl 3-(5-chloro-2-methyl-1H-imidazol-4-yl)-4-methylbenzoate

Cat. No. B8299307
M. Wt: 264.71 g/mol
InChI Key: CPUNRZQLSUJZMY-UHFFFAOYSA-N
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Patent
US09428502B2

Procedure details

A mixture of methyl 3-(5-chloro-2-methyl-1H-imidazol-4-yl)-4-methylbenzoate (compound 7.2, 10 mg, 0.038 mmol) in methanol (2 mL) and aqueous NaOH (2M, 0.2 mL, 0.4 mmol) was stirred at 50° C. for 16 hrs. The organic solvent was removed under reduced pressure and aqueous HCl (2 M) was added to the residue until a pH˜3-4 was attained. The solvents were removed under reduced pressure to produce a white solid which was a mixture of the title compound and salts and used in the next step without further purification. m/z (ES−) 249 (M−H)−.
Quantity
10 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0.2 mL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[NH:6][C:5]([CH3:7])=[N:4][C:3]=1[C:8]1[CH:9]=[C:10]([CH:15]=[CH:16][C:17]=1[CH3:18])[C:11]([O:13]C)=[O:12].[OH-].[Na+]>CO>[Cl:1][C:2]1[NH:6][C:5]([CH3:7])=[N:4][C:3]=1[C:8]1[CH:9]=[C:10]([CH:15]=[CH:16][C:17]=1[CH3:18])[C:11]([OH:13])=[O:12] |f:1.2|

Inputs

Step One
Name
Quantity
10 mg
Type
reactant
Smiles
ClC1=C(N=C(N1)C)C=1C=C(C(=O)OC)C=CC1C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(N=C(N1)C)C=1C=C(C(=O)OC)C=CC1C
Name
Quantity
0.2 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
2 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
was stirred at 50° C. for 16 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The organic solvent was removed under reduced pressure and aqueous HCl (2 M)
ADDITION
Type
ADDITION
Details
was added to the residue until a pH˜3-4
CUSTOM
Type
CUSTOM
Details
The solvents were removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
to produce a white solid which

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
ClC1=C(N=C(N1)C)C=1C=C(C(=O)O)C=CC1C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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